1,1,3,3-Tetradeuteriopropa-1,2-diene

Übersicht

Beschreibung

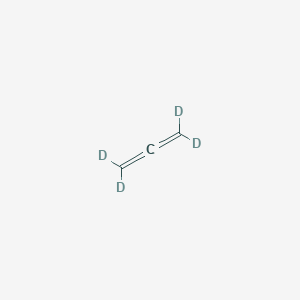

1,1,3,3-Tetradeuteriopropa-1,2-diene, also known as Propadiene-d4 or Allene-d4, is a deuterated analog of propadiene. It is a compound where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. This compound is of interest due to its unique properties and applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetradeuteriopropa-1,2-diene can be synthesized through the deuteration of propadiene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterium gas in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium. The process requires precise control of temperature and pressure to achieve high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,3-Tetradeuteriopropa-1,2-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated oxides.

Reduction: Reduction reactions can convert it into deuterated alkanes.

Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HBr for addition reactions, and deuterium gas for reduction reactions. The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .

Major Products

The major products formed from these reactions are deuterated analogs of the corresponding hydrogenated compounds. For example, oxidation of this compound can yield deuterated oxides .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds like 1,1,3,3-tetradeuteriopropa-1,2-diene are extensively used in NMR spectroscopy to enhance signal clarity and resolution. The presence of deuterium reduces the background noise from hydrogen atoms, allowing for more precise measurements of molecular dynamics and interactions. This is particularly useful in studying reaction mechanisms and conformational changes in organic molecules .

Mass Spectrometry

In mass spectrometry, deuterated compounds serve as internal standards for quantification. The distinct mass difference between deuterated and non-deuterated species allows for accurate identification and quantification of compounds in complex mixtures. This is crucial in fields such as pharmacokinetics and metabolomics where precise measurements of metabolites are required .

Synthetic Organic Chemistry

Building Blocks for Synthesis

this compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce deuterium into various organic frameworks selectively. This is particularly important in the synthesis of pharmaceuticals and agrochemicals where isotopic labeling can help trace metabolic pathways or improve biological activity .

Reactions Involving Dienes

As a conjugated diene, this compound participates in various reactions such as Diels-Alder reactions and polymerizations. These reactions are fundamental in creating new materials with specific properties or functionalities. The ability to manipulate the reactivity of the diene through deuteration enhances the control chemists have over these processes .

Case Studies

Case Study 1: Synthesis of Natural Products

A notable application of this compound is its use in the total synthesis of complex natural products. For instance, researchers have employed this compound to construct key intermediates in the synthesis of bioactive natural products containing diene motifs. The stereoselective construction of these diene units is crucial for achieving the desired biological activity .

Case Study 2: Mechanistic Studies

In mechanistic studies involving reaction pathways of diene reactions, this compound has been used to elucidate the role of intermediates and transition states. By observing how deuterium affects reaction rates and product distributions compared to non-deuterated analogs, researchers can gain insights into fundamental chemical principles governing reactivity .

Safety Considerations

When handling this compound, safety precautions must be observed due to its flammable nature and potential hazards associated with pressurized gas. Proper storage conditions and protective equipment are essential to mitigate risks during experimentation .

Wirkmechanismus

The mechanism by which 1,1,3,3-Tetradeuteriopropa-1,2-diene exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s unique properties, such as its higher mass compared to hydrogen, influence reaction rates and pathways. This can lead to different kinetic and thermodynamic outcomes compared to non-deuterated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propadiene: The non-deuterated analog of 1,1,3,3-Tetradeuteriopropa-1,2-diene.

Propene-d6: Another deuterated compound with similar applications.

Propionic acid-d6: Used in similar research contexts.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its isotopic purity and mass shift make it particularly valuable in scientific research .

Biologische Aktivität

1,1,3,3-Tetradeuteriopropa-1,2-diene (CAS Number: 1482-85-5) is a deuterated derivative of propadiene that has garnered attention in various fields of chemical and biological research. This compound's unique isotopic labeling with deuterium enhances its utility in studies involving metabolic pathways and reaction mechanisms. This article delves into the biological activity of this compound, exploring its potential applications and relevant research findings.

- Molecular Formula : C₃D₄

- Molecular Weight : 44.08850 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

The biological activity of this compound can be attributed to its reactivity as a dienophile in Diels-Alder reactions and potential interactions with biological macromolecules. Its structure allows it to participate in various chemical reactions that may influence biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that diene compounds can exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. The mechanism may involve the inhibition of NF-kB signaling pathways or other inflammatory mediators. However, further research is required to establish the specific effects of this compound on inflammation.

Study on Metabolic Pathways

A study published in the Journal of Organic Chemistry discussed the use of deuterated compounds like this compound in tracing metabolic pathways due to the unique mass signature provided by deuterium. This allows for precise tracking of compound metabolism in biological systems.

Synthesis and Biological Evaluation

Research conducted by Khandker et al. (1987) explored the synthesis of various deuterated dienes and their biological evaluation. The findings indicated that these compounds could be used as potential precursors for more complex molecules with enhanced biological activity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential disruption of bacterial membranes | Khandker et al., 1987 |

| Anti-inflammatory | Modulation of inflammatory cytokines | Journal of Organic Chemistry |

| Metabolic Tracing | Use in tracing metabolic pathways | Morse & Leitch (1958) |

Eigenschaften

IUPAC Name |

1,1,3,3-tetradeuteriopropa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C=C([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574139 | |

| Record name | (~2~H_4_)Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-85-5 | |

| Record name | 1,2-Propadiene-1,1,3,3-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1482-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.